

# Molecular weight and formula of (3-Bromophenyl)triphenylsilane

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## Compound of Interest

Compound Name: (3-Bromophenyl)triphenylsilane

Cat. No.: B1382048

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An In-Depth Technical Guide to **(3-Bromophenyl)triphenylsilane**: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of **(3-Bromophenyl)triphenylsilane**, a key intermediate in materials science and organic synthesis. Tailored for researchers, chemists, and professionals in drug development and electronics, this document delves into the compound's fundamental properties, a field-proven synthesis protocol with mechanistic insights, and its strategic applications as a versatile building block.

## Core Molecular & Physical Properties

**(3-Bromophenyl)triphenylsilane**, also known as 3-Bromotetraphenylsilane, is a tetra-substituted organosilane compound. Its structure features a central silicon atom bonded to three phenyl rings and one 3-bromophenyl ring. This specific arrangement imparts a unique combination of steric bulk, electronic properties, and a reactive handle (the bromine atom) for further chemical modification.

The triphenylsilyl group is sterically demanding and chemically robust, often used to confer specific physical properties such as solubility and thermal stability to a molecule. The bromo-substituent on the fourth phenyl ring is a key functional group, enabling a wide range of palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for more complex molecular architectures.

Table 1: Physicochemical Properties of **(3-Bromophenyl)triphenylsilane**

Property	Value	Source(s)
CAS Number	185626-73-7	[1][2][3][4][5]
Molecular Formula	C <sub>24</sub> H <sub>19</sub> BrSi	[1][2]
Molecular Weight	415.40 g/mol	[1][6][7]
Appearance	White to light yellow powder or crystal	[2][3]
Purity	Typically >98.0% (by GC)	[2][3]
Melting Point	135.0 to 139.0 °C	[3][8]
Boiling Point	469.9 ± 37.0 °C (Predicted)	[8]
Density	1.30 ± 0.1 g/cm <sup>3</sup> (Predicted)	[8]
Synonyms	3-Bromotetraphenylsilane	[1][3]

## Synthesis and Mechanistic Rationale

The most common and efficient synthesis of **(3-Bromophenyl)triphenylsilane** involves a lithium-halogen exchange followed by nucleophilic substitution at a silicon center. This method provides high yields and is a staple of organometallic chemistry.

## Experimental Protocol

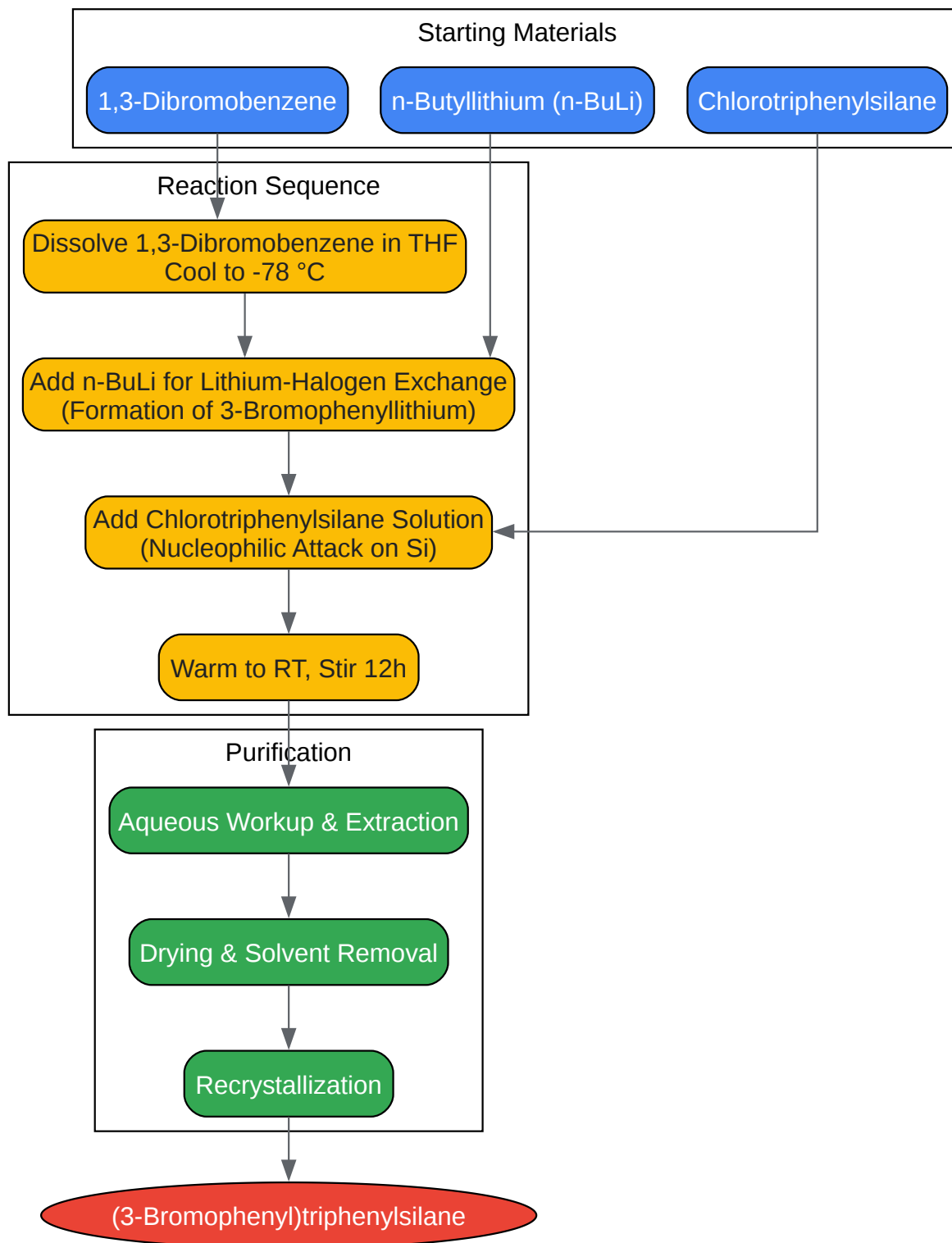
- **Step 1: Aryllithium Formation:** Dissolve 1,3-dibromobenzene (1.0 eq, e.g., 84.77 mmol) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
- **Step 2: Lithium-Halogen Exchange:** Slowly add n-butyllithium (n-BuLi, 1.0 eq, e.g., 84.77 mmol of a 2.5M solution) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
- **Step 3: Nucleophilic Attack:** In a separate flask, dissolve chlorotriphenylsilane (1.1 eq) in anhydrous THF. Add this solution to the aryllithium reaction mixture.
- **Step 4: Reaction Completion:** Allow the resulting mixture to slowly warm to room temperature and stir for 12 hours.

- Step 5: Workup and Purification: Quench the reaction with water. Perform an extraction with ethyl acetate (EA). Wash the organic layer with distilled water and brine. Dry the organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- Step 6: Final Purification: Purify the crude product by recrystallization (e.g., from a mixture of methylene chloride and methanol) to yield **(3-Bromophenyl)triphenylsilane** as a solid (typical yield: ~95%).

## Causality and Experimental Choices

- Low Temperature (-78 °C): The lithium-halogen exchange is highly exothermic and rapid. Performing the reaction at -78 °C is critical to control the reaction rate, prevent side reactions such as the formation of benzyne intermediates, and avoid the reaction of n-BuLi with the THF solvent. It ensures the selective formation of the desired 3-bromophenyllithium intermediate.
- Anhydrous Conditions: Organolithium reagents like n-BuLi and the 3-bromophenyllithium intermediate are extremely strong bases and nucleophiles. They react violently with protic sources, especially water. Therefore, anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are mandatory to prevent quenching of the reagents and ensure a high yield.
- Nucleophilic Substitution on Silicon: The aryllithium species is a potent carbon-based nucleophile. It readily attacks the electrophilic silicon atom of chlorotriphenylsilane, displacing the chloride leaving group in a classic nucleophilic substitution reaction to form the stable Si-C bond.

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **(3-Bromophenyl)triphenylsilane**.

## Applications in Research and Development

**(3-Bromophenyl)triphenylsilane** is not an end-product but a strategic intermediate. Its utility stems from the ability to selectively functionalize the C-Br bond while the bulky, stable triphenylsilyl group imparts desirable properties.

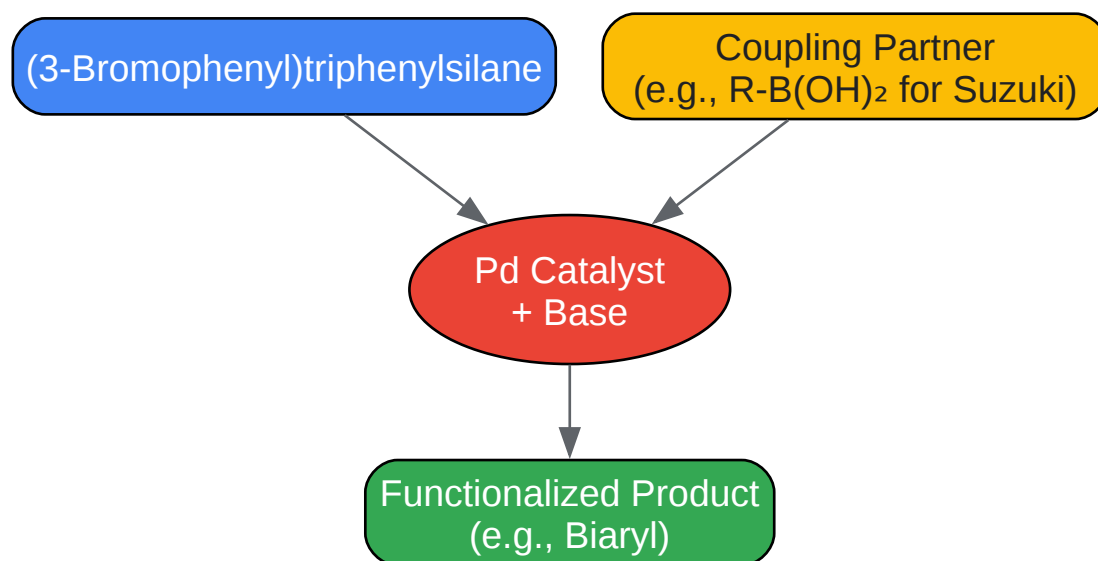
## Organic Electronics and Materials Science

This compound is a crucial building block for materials used in organic light-emitting diodes (OLEDs).<sup>[8][9]</sup> It serves as a precursor for synthesizing advanced phosphorescent emitters and host materials that are central to the performance of modern displays. The triphenylsilyl moiety can enhance thermal stability and influence the electronic energy levels of the final material, which is critical for efficient and long-lasting OLED devices.

## Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide functional group makes the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, particularly in pharmaceutical and materials chemistry, for the construction of complex C-C bonds.

- **Suzuki-Miyaura Coupling:** The C-Br bond can be coupled with a wide range of aryl or vinyl boronic acids or esters to form biaryl or stilbene structures.<sup>[10][11][12]</sup> This is one of the most versatile methods for creating new C-C bonds.
- **Hiyama Coupling:** The molecule can participate in Hiyama cross-coupling, which involves the reaction of organosilanes with organic halides.<sup>[13]</sup> Although this molecule contains both a halide and a silane, the C-Br bond is the reactive site for standard palladium-catalyzed couplings with other organometallic reagents.
- **Sonogashira Coupling:** The aryl bromide can be coupled with terminal alkynes to synthesize arylalkynes, which are important structures in medicinal chemistry and materials science.<sup>[14]</sup>



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Caption: Use in a generic Pd-catalyzed cross-coupling reaction.

## Characterization and Spectroscopic Data

While a publicly available, peer-reviewed full dataset for this specific molecule is not readily found, characterization relies on standard analytical techniques. Based on its structure and data from analogous compounds like (4-Bromophenyl)dimethyl(phenyl)silane, the following spectral characteristics can be anticipated:

- <sup>1</sup>H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.20-7.80 ppm). The protons of the three unsubstituted phenyl rings attached to silicon would likely appear as a large multiplet integrating to 15 hydrogens. The four protons of the 3-bromophenyl ring would appear as distinct multiplets in the same region.
- <sup>13</sup>C NMR: The spectrum would display multiple signals in the aromatic region (approx. 125-140 ppm). The carbon directly attached to the bromine atom would be shifted, and the carbon attached to the silicon atom (ipso-carbon) would also have a characteristic chemical shift.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]<sup>+</sup> and [M+2]<sup>+</sup> due to the presence of the bromine atom (<sup>79</sup>Br and <sup>81</sup>Br).

$^{81}\text{Br}$  isotopes in a ~1:1 ratio). The exact mass would correspond to the calculated value for  $\text{C}_{24}\text{H}_{19}\text{BrSi}$ .

## Safety, Handling, and Storage

As with any laboratory chemical, **(3-Bromophenyl)triphenylsilane** should be handled with appropriate care.

- **Handling:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place.[4][8] The compound is generally stable under normal laboratory conditions.
- **Safety:** While specific toxicity data is not available, related compounds may cause skin and eye irritation. Standard GHS hazard statements for similar chemicals include warnings for skin and eye irritation (H315, H319).[4]

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